5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride
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Overview
Description
Synthesis Analysis
5-Aminoisophthalic acid can be used as a starting material to prepare various compounds. For instance, it can be used to prepare Poly (5-aminoisophthalic acid) by oxidative polymerization reaction . It can also be used in the condensation polymerization with 3,3′-diaminobenzidine via poly (5-aminoisophthalic acid) as a key intermediate .Molecular Structure Analysis
The molecular structure of 5-Amino-4-hydroxyisophthalic acid hydrochloride can be represented by the SMILES stringNc1cc (cc (c1)C (O)=O)C (O)=O
. The InChI representation is 1S/C8H7NO4/c9-6-2-4 (7 (10)11)1-5 (3-6)8 (12)13/h1-3H,9H2, (H,10,11) (H,12,13)
. Chemical Reactions Analysis
5-Aminoisophthalic acid can be used in various chemical reactions. For example, it can be used as a blended material with polyvinylalcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications . It can also be used in the synthesis of a metal-organic framework (MOF) that can be modified with various functional groups for different applications .Physical and Chemical Properties Analysis
5-Amino-4-hydroxyisophthalic acid hydrochloride is a solid at room temperature. The melting point of 5-Aminoisophthalic acid is greater than 300 °C .Scientific Research Applications
Polymer Synthesis
5-Amino-4-hydroxyisophthalic acid hydrochloride is used in polymer synthesis. For instance, it has been utilized to create carboxylic acid-terminated hyperbranched polybenzoxazole, a polymer with numerous carboxylic acid termini. This polymer exhibits polyelectrolyte behaviors in solution and is used in forming polyarm-star block copolymers (Lim et al., 2009).
Environmental Sensing
5-Amino-4-hydroxyisophthalic acid hydrochloride derivatives have been used for environmental sensing. For example, fluorescent probes developed from derivatives of this compound have been applied in highly selective and ultrafast sensing of trinitrophenol (TNP) in water. These probes show greater selectivity for TNP due to the presence of amino groups, which influence the detection sensitivity (Das & Mandal, 2018).
Gas Separation Technologies
In gas separation technologies, 5-Amino-4-hydroxyisophthalic acid hydrochloride has been integrated into polymeric matrices for CO2 separation membranes. This compound enhances the solubility of CO2 in the membrane due to its carboxyl groups' interaction with CO2 molecules. Its integration into a poly(ethylene oxide) matrix has shown improved separation performance, demonstrating its potential in gas separation applications (Yoon & Kang, 2018).
Cancer Research
In cancer research, derivatives of 5-Amino-4-hydroxyisophthalic acid hydrochloride have shown potential. Compounds synthesized from it have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have exhibited a strong inhibitory effect on the proliferation of human liver cancer cells (Yan et al., 2015).
Biomolecular Interaction Studies
This compound is also instrumental in biomolecular interaction studies. It has been used in the development of chemosensors for detecting and quantifying biomolecules, such as cytosine, in cancer cells. A derivative of 5-Amino-4-hydroxyisophthalic acid hydrochloride was used to create a sensor that shows "turn-on" fluorescence in the presence of cytosine, indicating its utility in biochemical assays (Sarkar et al., 2017).
Safety and Hazards
Future Directions
5-Aminoisophthalic acid has potential applications in the field of materials science. For instance, it can be used as a starting material to prepare Poly (5-aminoisophthalic acid) by oxidative polymerization reaction . It can also be used in the synthesis of a metal-organic framework (MOF) that can be modified with various functional groups for different applications .
Properties
IUPAC Name |
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5.ClH/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14;/h1-2,10H,9H2,(H,11,12)(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOAPBZDYQRLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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